molecular formula C16H17FO4 B4961469 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No. B4961469
M. Wt: 292.30 g/mol
InChI Key: LYGXBFGBOPNWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the class of phenyl ether derivatives. It is commonly known as "F-2" and is used in scientific research for its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of F-2 is not fully understood. However, it has been suggested that F-2 may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. F-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. F-2 has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
F-2 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. F-2 has also been found to reduce the levels of oxidative stress markers in the body. In addition, F-2 has been found to improve glucose and lipid metabolism in animal studies.

Advantages and Limitations for Lab Experiments

F-2 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. F-2 also has a high affinity for certain receptors in the body, making it a potentially useful tool for studying the activity of these receptors. However, F-2 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, F-2 has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of F-2. One area of research is the development of F-2 analogs that may have improved therapeutic properties. Another area of research is the investigation of F-2 in the treatment of neurodegenerative diseases. F-2 may also be studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of F-2 and its potential therapeutic applications.
Conclusion:
In conclusion, 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene is a chemical compound that has potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and antitumor properties, as well as its potential use in the treatment of neurodegenerative diseases. F-2 has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the mechanism of action of F-2 and its potential therapeutic applications.

Synthesis Methods

The synthesis of F-2 involves the reaction of 2-fluorophenol with 2-(2-bromoethoxy)-1,3-dimethoxybenzene in the presence of a palladium catalyst. The resulting product is then purified to obtain F-2. This method has been reported to have a yield of 80% and is considered to be efficient for the synthesis of F-2.

Scientific Research Applications

F-2 has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antitumor properties. F-2 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGXBFGBOPNWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Fluorophenoxy)ethoxy]-1,3-dimethoxybenzene

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